molecular formula C16H16BrN3O2 B5121361 N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide

N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide

Cat. No. B5121361
M. Wt: 362.22 g/mol
InChI Key: CPQKJTFMMLUTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "BPH" and is known for its ability to modulate various biological processes. In

Mechanism of Action

The mechanism of action of BPH is not fully understood. However, it is believed that BPH acts by modulating various biological pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. BPH has also been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPH has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, BPH has been shown to have anti-inflammatory and antioxidant effects. BPH has also been shown to modulate the expression of certain enzymes and proteins that are involved in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BPH in scientific research is its availability and purity. BPH can be easily synthesized in large quantities and is readily available for use in laboratory experiments. Additionally, BPH has been extensively studied for its potential applications in cancer therapy, making it a promising candidate for further research.
One of the limitations of using BPH in laboratory experiments is its potential toxicity. BPH has been shown to have cytotoxic effects on certain cell lines, and further research is needed to determine the optimal dosage and concentration for use in laboratory experiments.

Future Directions

There are a number of potential future directions for research on BPH. One area of research is the development of new cancer therapies based on BPH. Additionally, further research is needed to fully understand the mechanism of action of BPH and its potential applications in the treatment of neurological disorders. Finally, there is a need for further research on the potential toxicity of BPH and its optimal dosage and concentration for use in laboratory experiments.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide is a promising compound for use in scientific research. Its availability, purity, and potential applications in cancer therapy and the treatment of neurological disorders make it an attractive candidate for further research. However, further research is needed to fully understand the mechanism of action of BPH and its potential toxicity.

Synthesis Methods

The synthesis of BPH involves the condensation of 4-bromobenzoyl chloride with 3-phenylpropanoic acid, followed by the reaction of the resulting acid chloride with hydrazine hydrate. The product is then purified through recrystallization to obtain pure BPH. This synthesis method has been optimized for high yield and purity, making BPH readily available for scientific research.

Scientific Research Applications

BPH has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer therapy. BPH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, BPH has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(4-bromophenyl)-3-(3-phenylpropanoylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-13-7-9-14(10-8-13)18-16(22)20-19-15(21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQKJTFMMLUTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NNC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.